![molecular formula C13H9F2N3 B2971734 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile CAS No. 1455814-00-2](/img/structure/B2971734.png)
2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile
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Overview
Description
2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile , also known by its IUPAC name 2-[(2,4-difluorobenzyl)amino]nicotinonitrile , is a chemical compound with the molecular formula C₁₃H₉F₂N₃ . It falls within the category of heterocyclic compounds and contains a pyridine ring. The compound’s structure includes a cyano group (carbonitrile) and a substituted benzylamine moiety .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring substituted with a 2,4-difluorobenzylamine group. The cyano (CN) group is attached to the carbon at position 4 of the pyridine ring. The methylamino substituent is linked to the benzyl group. The trifluoromethyl group is not present in this specific compound .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
Compounds like enaminoketones and enaminonitriles, which share functional groups with 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, are pivotal in synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These intermediates are essential for creating alkaloid structures, which are common in natural products and hold significant biological interest. They serve as versatile building blocks in preparing biologically active bicyclic compounds, highlighting their importance in synthetic chemistry and pharmaceutical development (Negri, Kascheres, & Kascheres, 2004).
Catalysis and Synthesis of Medicinally Relevant Scaffolds
The pyranopyrimidine core, related to the chemical functionalities present in 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, is recognized for its medicinal and pharmaceutical applications. Its synthesis, utilizing hybrid catalysts like organocatalysts and nanocatalysts, underscores the versatility of such compounds in developing lead molecules for future medicinal applications. This approach showcases the role of these compounds in creating scaffolds that are crucial for drug development and the exploration of new therapeutic agents (Parmar, Vala, & Patel, 2023).
Environmental Persistence and Toxicity of Fluorinated Compounds
The review of perfluoroalkyl acids (PFAs) and their derivatives, similar in fluorination to 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, underscores the environmental and toxicological concerns associated with these compounds. Despite their widespread industrial and consumer product applications, PFAs exhibit significant environmental persistence and potential human health risks, necessitating further research to understand their hazards fully. This context emphasizes the need for careful consideration and assessment of fluorinated compounds, including those structurally related to 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile, in environmental and health risk evaluations (Lau, Butenhoff, & Rogers, 2004).
Mechanism of Action
Target of Action
It is known that 2,4-difluorobenzylamine, a related compound, is a key intermediate in the synthesis of dolutegravir , an antiretroviral medication used to treat HIV . Therefore, it is possible that 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile may also interact with similar targets involved in the HIV replication process.
Mode of Action
If it is indeed involved in the synthesis of dolutegravir, it may contribute to the inhibition of hiv integrase, an enzyme that enables the virus to integrate its genetic material into the dna of the host cell .
Biochemical Pathways
If it is a precursor to Dolutegravir, it could potentially affect the HIV replication pathway by inhibiting the integrase enzyme .
Result of Action
If it is a precursor to Dolutegravir, its ultimate effect could be the inhibition of HIV replication, leading to a decrease in viral load and an increase in CD4 cell count .
properties
IUPAC Name |
2-[(2,4-difluorophenyl)methylamino]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-11-2-1-10(12(15)6-11)8-18-13-5-9(7-16)3-4-17-13/h1-6H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNZWQUQIXCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile |
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